1-(Piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride
Overview
Description
“1-(Piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride” is a chemical compound with the molecular formula C10H21Cl2N3O and a molecular weight of 270.20 . It is used as a reactant for the synthesis of small molecule ligands of methyl-lysine binding proteins and molecules that restore E-cadherin expression and reduce invasion in colorectal carcinoma cells .
Molecular Structure Analysis
The InChI code for “1-(Piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride” is 1S/C10H19N3O.2ClH/c11-10(14)9-2-1-7-13(9)8-3-5-12-6-4-8;;/h8-9,12H,1-7H2,(H2,11,14);2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 270.2 and a molecular formula of C10H21Cl2N3O .Scientific Research Applications
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . But these applications are for piperidine derivatives in general, and not specifically for “1-(Piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride”.
However, it’s worth noting that piperidine derivatives, in general, have been extensively studied and used in various fields of drug discovery . For example, Jin et al. synthesized a series of N - (piperidine-4-yl) benzamide compounds and investigated their effect against cancer cells .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-piperidin-4-ylpyrrolidine-2-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.2ClH/c11-10(14)9-2-1-7-13(9)8-3-5-12-6-4-8;;/h8-9,12H,1-7H2,(H2,11,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQYFZUQHQFFAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCNCC2)C(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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